4-Amino-2,6-dichloropyrimidine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Antibacterial Activity:

Studies have shown that A26DP exhibits antibacterial activity against various gram-positive and gram-negative bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. PubChem, National Institutes of Health: ) The exact mechanism of action is not fully understood, but it is believed to involve disruption of bacterial cell wall synthesis. Further research is needed to determine the efficacy and potential clinical applications of A26DP as an antibacterial agent.

Antifungal Activity:

A26DP has also been investigated for its potential antifungal properties. Studies have shown that it can inhibit the growth of various fungal species, including Candida albicans and Aspergillus fumigatus. Journal of Medicinal Chemistry, American Chemical Society: Similar to its antibacterial activity, the precise mechanism of action against fungi remains unclear and requires further exploration.

Antiprotozoal Activity:

Some research suggests that A26DP may possess antiprotozoal activity against parasites like Trypanosoma cruzi, the causative agent of Chagas disease. Parasitology Research, Springer: However, further studies are needed to validate these findings and determine the potential therapeutic applications of A26DP in treating parasitic infections.

Other Potential Applications:

Beyond its antimicrobial properties, A26DP has been explored in other areas of scientific research. Some studies have investigated its potential as an:

- Anti-cancer agent: Preliminary research suggests that A26DP may exhibit anti-tumor activity, but further investigation is necessary.

- Antiviral agent: Limited studies have explored the potential antiviral activity of A26DP, but more research is needed to confirm these findings.

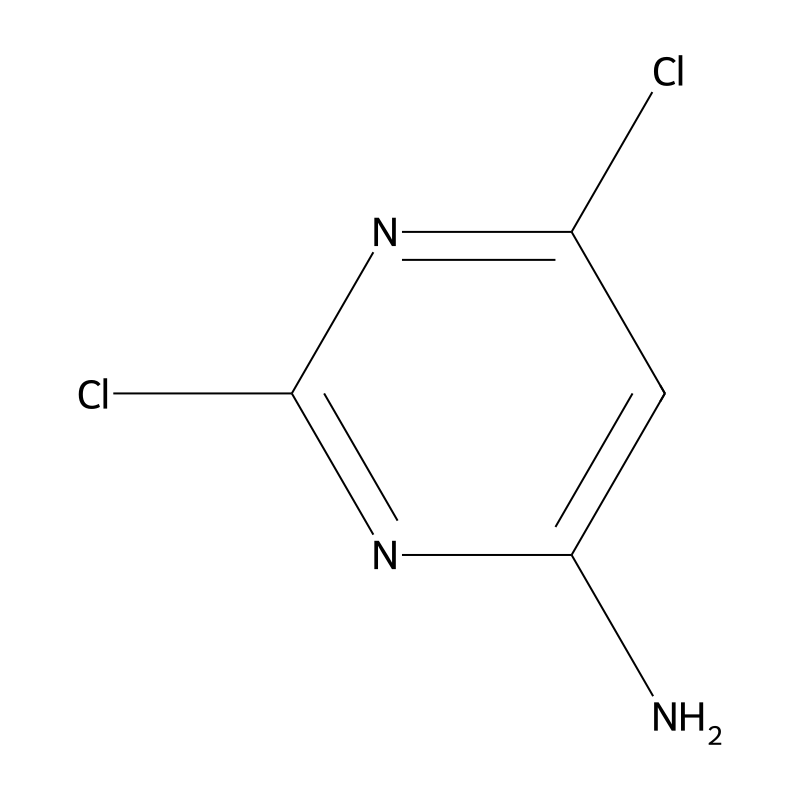

4-Amino-2,6-dichloropyrimidine is a heterocyclic organic compound belonging to the pyrimidine family. It features two chlorine atoms at the 2 and 6 positions and an amino group at the 4 position. This compound is of significant interest due to its potential applications in pharmaceuticals and agrochemicals. The structure can be represented as follows:

textCl | N - C / \ N C - NH2 \ / C - Cl \ N

The presence of chlorine atoms enhances the reactivity of the compound, making it a valuable intermediate in various

4-Amino-2,6-dichloropyrimidine exhibits noteworthy biological activities. It has been studied for its potential as an antimicrobial agent and its role in inhibiting specific enzymes involved in metabolic pathways. Research indicates that derivatives of this compound may possess anticancer properties, making it a subject of interest in medicinal chemistry .

Several synthetic routes have been developed for producing 4-amino-2,6-dichloropyrimidine:

- Starting Material Oxidation: A common method involves the oxidation of 2,6-dichloropyridine followed by nitration and reduction steps. This method is advantageous due to its simplicity and high yield .

- Phosphorus Oxychloride Reaction: Another method utilizes the reaction of 2-amino-4,6-dihydroxypyrimidine with phosphorus oxychloride under controlled conditions to produce 4-amino-2,6-dichloropyrimidine directly .

- Catalytic Hydrogenation: This approach involves catalytic hydrogenation under specific conditions to facilitate the reduction and formation of desired derivatives while minimizing degradation .

The applications of 4-amino-2,6-dichloropyrimidine are diverse:

- Pharmaceuticals: It serves as a key intermediate in the synthesis of various drugs, particularly those targeting bacterial infections and cancer.

- Agrochemicals: The compound is also explored for use in herbicides and pesticides due to its biological activity against certain pests and pathogens.

- Research: It is utilized in biochemical research for studying enzyme inhibition and metabolic pathways.

Interaction studies involving 4-amino-2,6-dichloropyrimidine have focused on its reactivity with various biological targets. Research has highlighted its potential to interact with enzymes involved in nucleotide metabolism, which could lead to therapeutic applications in treating diseases linked to these pathways . Additionally, studies on its degradation products during reduction reactions provide insights into its stability and reactivity under different conditions .

Several compounds share structural similarities with 4-amino-2,6-dichloropyrimidine. Here are a few notable examples:

The uniqueness of 4-amino-2,6-dichloropyrimidine lies in its specific arrangement of functional groups and halogens, which significantly influences its chemical behavior and biological activity compared to these similar compounds.

XLogP3

GHS Hazard Statements

H302 (86.96%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.83%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant